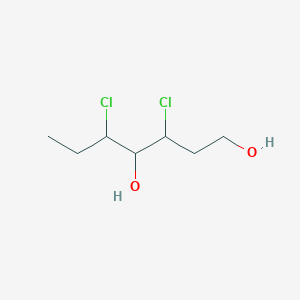
3,5-Dichloroheptane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloroheptane-1,4-diol is an organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups on a heptane backbone This compound is part of the diol family, which are compounds containing two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dichloroheptane-1,4-diol can be synthesized through several methods:
Dihydroxylation of Alkenes: One common approach is the dihydroxylation of alkenes.
Reduction of Diketones: Another method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale dihydroxylation processes using osmium tetroxide or potassium permanganate due to their efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloroheptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes and other reduced forms.
Substitution: Various substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloroheptane-1,4-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dichloroheptane-1,4-diol involves its interaction with various molecular targets:
Oxidation-Reduction Reactions: The hydroxyl groups can participate in redox reactions, altering the compound’s reactivity and interactions.
Substitution Reactions:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorocatechol: A dichlorocatechol carrying chloro groups at positions 3 and 5.
Cycloalkanes: Compounds with similar carbon backbones but different functional groups.
Eigenschaften
CAS-Nummer |
72241-58-8 |
|---|---|
Molekularformel |
C7H14Cl2O2 |
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
3,5-dichloroheptane-1,4-diol |
InChI |
InChI=1S/C7H14Cl2O2/c1-2-5(8)7(11)6(9)3-4-10/h5-7,10-11H,2-4H2,1H3 |
InChI-Schlüssel |
YLUVITSNQSQQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(CCO)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
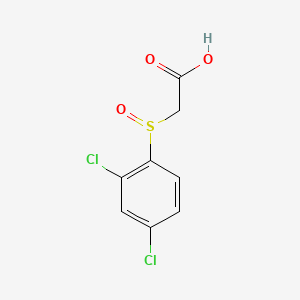
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
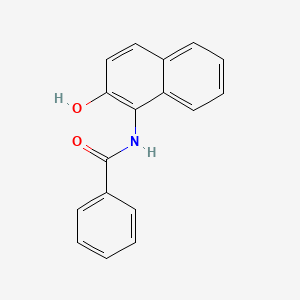
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
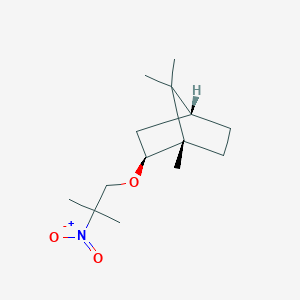
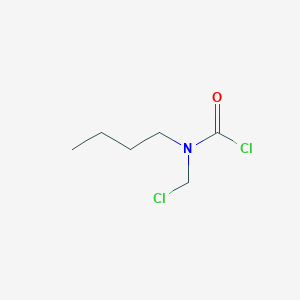
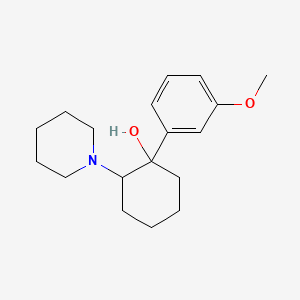
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
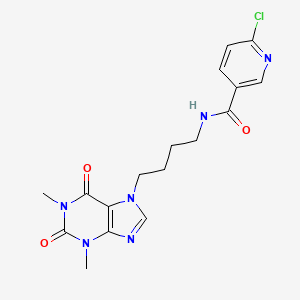
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
